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Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

Cat. No.: B12407390 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

[Ala2] Met-Enkephalinamide (DAMEA) in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)
Q1: What is [Ala2] Met-Enkephalinamide (DAMEA)?

A1: [Ala2] Met-Enkephalinamide (DAMEA) is a synthetic and potent analog of Met-

enkephalin. It is a pentapeptide with enhanced stability against enzymatic degradation

compared to its endogenous counterpart, making it a valuable tool for in vitro studies of opioid

receptor function.[1]

Q2: What is the primary mechanism of action for DAMEA?

A2: DAMEA is a non-selective agonist for opioid receptors, with a high affinity for both mu (µ)

and delta (δ) subtypes. It primarily signals through G-protein coupled receptors (GPCRs) of the

Gi/Go family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting

in decreased intracellular cyclic AMP (cAMP) levels. DAMEA can also modulate ion channels

and activate other downstream signaling cascades, such as the MAPK/ERK pathway.

Q3: What is a typical concentration range for DAMEA in in vitro experiments?
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A3: The optimal concentration of DAMEA is highly dependent on the cell line, receptor

expression levels, and the specific assay being performed. However, based on published

studies, a broad working concentration range is from 10⁻¹² M to 10⁻⁵ M. For functional assays

like cAMP inhibition, a starting range of 10⁻¹⁰ M to 10⁻⁶ M is often used.[2] A dose-dependent

inhibition of carbachol-stimulated peroxidase release in rat lacrimal gland fragments was

observed in the range of 10 nM to 10 µM.[3]

Q4: How should DAMEA be prepared and stored?

A4: DAMEA is typically supplied as a lyophilized powder. For stock solutions, it is

recommended to reconstitute the powder in a sterile, high-quality solvent such as sterile water

or a buffer appropriate for your cell culture system. Aliquot the stock solution into single-use

volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. The stability of

peptides in cell culture media can vary, so it is advisable to prepare fresh dilutions for each

experiment.

Data Presentation: DAMEA and Opioid Peptide
Analogs in Functional Assays
Quantitative data for the EC50 and effective concentration ranges of DAMEA are not

extensively available in the public domain. The following table summarizes available data for

DAMEA and provides data for other relevant opioid peptides to serve as a reference.

Researchers are strongly encouraged to determine these values empirically for their specific

cell systems.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6095218/
https://pubmed.ncbi.nlm.nih.gov/2546441/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Cell
Line/Tissue

Assay Type

Effective
Concentration
/ pEC50 /
pIC50 / pKi

Reference

DAMEA
Dispersed Rat

Adrenal Cells

Corticosterone

Secretion
10⁻¹² M - 10⁻⁶ M [2]

DAMEA
Rat Lacrimal

Gland Fragments

Peroxidase

Release

Inhibition

10 nM - 10 µM [3]

Endomorphin-1
CHO (µ-opioid

receptor)
cAMP Inhibition

pIC50: 8.03 ±

0.16
[4]

Endomorphin-2
CHO (µ-opioid

receptor)
cAMP Inhibition

pIC50: 8.15 ±

0.24
[4]

Endomorphin-1 SH-SY5Y cAMP Inhibition
pIC50: 7.72 ±

0.13
[4]

Endomorphin-2 SH-SY5Y cAMP Inhibition
pIC50: 8.11 ±

0.31
[4]

Dermorphin
CHO (µ-opioid

receptor)

GTPγ[³⁵S]

Binding
pEC50: 7.84 [5]

Dermorphin
CHO (µ-opioid

receptor)

Radioligand

Binding
pKi: 9.26 ± 0.13 [5]

DAMGO
CHO (µ-opioid

receptor)

Radioligand

Binding

High affinity

(subnanomolar

Kd)

[6]

Experimental Protocols & Methodologies
cAMP Inhibition Assay
This assay measures the functional activation of Gi/Go-coupled opioid receptors by quantifying

the decrease in intracellular cAMP levels.
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Materials:

CHO or HEK293 cells stably expressing the opioid receptor of interest.

[Ala2] Met-Enkephalinamide (DAMEA).

Forskolin (to stimulate adenylyl cyclase).

cAMP Assay Kit (e.g., HTRF, LANCE Ultra, or ELISA-based).

Cell culture medium and serum-free medium.

96- or 384-well white, opaque microplates.

Procedure:

Cell Seeding: Seed cells into a 96- or 384-well plate at a density that will result in 80-90%

confluency on the day of the assay. Culture overnight.

Assay Preparation: On the day of the assay, remove the culture medium and wash the cells

with serum-free medium or an appropriate assay buffer.

Compound Incubation: Pre-incubate the cells with varying concentrations of DAMEA (e.g., a

10-point dose-response curve from 10⁻¹⁰ M to 10⁻⁶ M) for 15-30 minutes at 37°C.

Stimulation: Add a fixed concentration of forskolin to all wells (except for negative controls) to

stimulate cAMP production. The optimal forskolin concentration should be predetermined to

be its EC80.

Lysis and Detection: After a 15-30 minute incubation with forskolin, lyse the cells and

measure cAMP levels according to the manufacturer's protocol for your specific cAMP assay

kit.

Data Analysis: Plot the cAMP levels against the logarithm of the DAMEA concentration. Fit

the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of

DAMEA that inhibits 50% of the forskolin-stimulated cAMP production).

Receptor Binding Assay
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This protocol determines the binding affinity (Ki) of DAMEA for a specific opioid receptor

subtype using a competitive radioligand binding assay.

Materials:

Cell membranes prepared from HEK293 or CHO cells stably expressing the opioid receptor

of interest.

A suitable radioligand (e.g., [³H]-Diprenorphine or [³H]-Naloxone).

[Ala2] Met-Enkephalinamide (DAMEA) as the competitor.

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (pre-soaked in 0.33% polyethyleneimine).

Scintillation cocktail and a scintillation counter.

Procedure:

Membrane Preparation: Culture cells to high confluency, harvest, and homogenize in ice-cold

binding buffer. Centrifuge to pellet the membranes, then resuspend in fresh binding buffer

and determine the protein concentration.

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the

radioligand (typically at its Kd value), and serial dilutions of DAMEA.

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C)

for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the

radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the DAMEA

concentration. The IC50 value can be determined from the resulting competition curve. The

Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations
Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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